The synthesis of nybomycin can be achieved through both natural extraction and synthetic routes. The natural extraction involves fermentation processes using specific Streptomyces strains. For instance, large-scale fermentation of Streptomyces sp. AD-3-6 has been reported, yielding various nybomycin derivatives through iterative chromatography techniques such as silica gel column chromatography and high-performance liquid chromatography .
On the synthetic side, methodologies have been developed to create fused tricyclic oxazino-2-quinolones under phase-transfer catalyzed conditions. This approach allows for the generation of structural analogs of nybomycin and its derivatives, enabling further exploration of their biological activities .
Nybomycin's molecular structure is characterized by a complex arrangement that includes a pyrido[3,2-g]quinoline core. The compound's structure features multiple functional groups that contribute to its biological activity. Key structural features include:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses have been utilized to elucidate the structural characteristics of nybomycin and its derivatives, confirming their identities through comparison with literature values .
Nybomycin participates in various chemical reactions that are significant for its antibacterial activity. It acts primarily by inhibiting bacterial type II topoisomerases, which are crucial for DNA replication and transcription. The mechanism involves the stabilization of DNA cleavage complexes, leading to the formation of nicked or linear DNA forms during replication processes.
In vitro studies have demonstrated that nybomycin can induce DNA damage at concentrations lower than those required for traditional antibiotics, showcasing its potential as a novel antibacterial agent .
The mechanism of action of nybomycin involves its interaction with bacterial DNA gyrase, an enzyme critical for maintaining DNA supercoiling during replication. Nybomycin inhibits this enzyme by stabilizing the DNA cleavage complex, resulting in single-stranded breaks in the DNA. This action is particularly effective against fluoroquinolone-resistant bacterial strains, highlighting its therapeutic potential in treating infections caused by resistant pathogens .
Experimental data indicate that at concentrations as low as 2 μM, nybomycin can significantly affect DNA topology, promoting the formation of nicked DNA structures while preventing proper DNA relaxation necessary for replication .
Nybomycin exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy as an antibiotic agent .
Nybomycin has garnered attention for its potential applications in various scientific fields:
The nybomycin biosynthetic gene cluster (BGC) was first identified in the marine actinomycete Streptomyces albus subsp. chlorinus NRRL B-24108 through systematic activation of cryptic secondary metabolite clusters. This 36 kb genomic region contains 33 open reading frames, designated nybA to nybZ, with nine showing significant homology to genes involved in streptonigrin biosynthesis—a structurally related compound featuring a pyrido[3,2-g]quinoline core [1] [6]. Key biosynthetic genes were functionally annotated through bioinformatic analysis and confirmed via heterologous expression:
Essentiality of the entire cluster was demonstrated through truncation experiments. Expression of partially overlapping bacterial artificial chromosomes (BACs) 4M14 (lacking nybS-nybZ) and 6M11 (lacking nybL-nybZ) in Streptomyces albus Del14 failed to produce nybomycin, confirming that the 3’-terminal regulatory genes (nybS to nybZ) are indispensable for biosynthesis [1] [6].
Table 1: Core Nybomycin Biosynthetic Genes and Predicted Functions
| Gene | Size (aa) | Predicted Function | Homologous Gene in Streptonigrin Cluster | Identity (%) |
|---|---|---|---|---|
| nybA | 475 | 3-carboxy-cis,cis-muconate cycloisomerase | stnL | 71 |
| nybB | 669 | FAD-binding protein | stnK1 | 66 |
| nybC | 325 | NADPH:quinone reductase | stnH1 | 81 |
| nybN | 412 | Cytochrome P450 monooxygenase | stnE1 | 68 |
| nybO | 398 | Cytochrome P450 monooxygenase | stnE2 | 65 |
| nybV | 521 | ABC transporter | stnM | 62 |
The nybomycin BGC harbors four transcriptional regulators (nybW, nybX, nybY, nybZ) at its 3’-terminus that exert stringent control over biosynthesis. RNA sequencing analyses revealed that these regulators, particularly nybW, function as pathway-specific repressors that limit nybomycin titers during the growth phase in native and heterologous hosts [2] [3].
Deregulation strategies have proven highly effective for enhancing production:
These interventions collectively shifted nybomycin production from stationary phase to growth phase, significantly improving volumetric productivity. The deregulated cluster in strain NYB-11 (lacking all four regulators and engineered for precursor flux) achieved 12 mg/L nybomycin—representing a 15-fold enhancement over the original heterologous producer [2] [3].
Heterologous expression provides a powerful solution for bypassing silent or poorly expressed nybomycin clusters in native strains. Initial expression was achieved using a bacterial artificial chromosome (BAC 4N24) harboring the intact cluster transformed into Streptomyces albus Del14, yielding 0.86 mg/L nybomycin [1] [6]. Critical advancements include:
Table 2: Heterologous Host Performance for Nybomycin Production
| Host Strain | Expression Vector | Nybomycin Titer | Key Advantages |
|---|---|---|---|
| Streptomyces albus Del14 | BAC 4N24 | 0.86 mg/L | Initial successful heterologous expression |
| Streptomyces lividans TK24 | BAC 4N24 | Not detected | Unsuitable due to poor cluster expression |
| S. albidoflavus Del14 (4N24) | BAC 4N24 | 0.86 mg/L | Clean metabolic background |
| S. albidoflavus NYB-6B | Engineered BAC | 1.7 mg/L | Constitutive promoter usage (PkasOP*) |
| S. albidoflavus NYB-9 | Deregulated cluster | 8.2 mg/L | Deletion of repressors (nybW-nybZ) |
| S. albidoflavus NYB-11 | Optimized construct | 12 mg/L | Combined deregulation and precursor engineering |
Precursor availability critically constrains nybomycin biosynthesis, as its pyrido[3,2-g]quinoline skeleton requires aromatic amino acid precursors (chorismate, tryptophan) and C2/C3 units (phosphoenolpyruvate, erythrose-4-phosphate). Metabolic engineering in Streptomyces albidoflavus targeted four key nodes:
These interventions, combined with regulatory gene deletions, enabled the sixth-generation strain NYB-6B to reach 1.7 mg/L nybomycin. Further integration with CRISPR interference-mediated knockdown of competing pathways (e.g., TCA cycle genes gltA1 and atoB3) in strain NYB-11 maximized precursor flux, achieving titers of 12 mg/L—a benchmark for derivative biosynthesis studies [2] [3] [5].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9